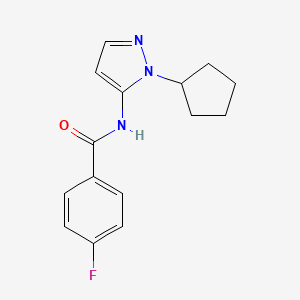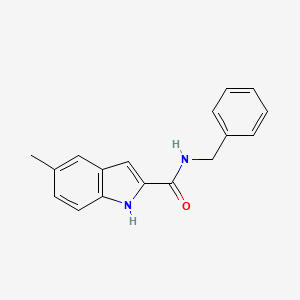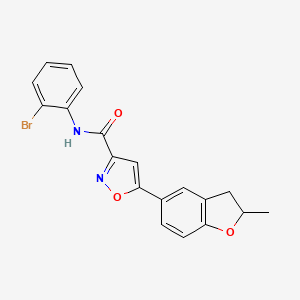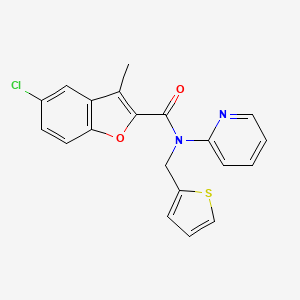![molecular formula C20H31N3O2 B11359004 N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide](/img/structure/B11359004.png)
N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is known for its complex molecular arrangement, which includes a piperazine ring, a cyclohexyl group, and a phenoxyacetamide moiety. These structural features contribute to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of 4-methylpiperazine, which is then reacted with cyclohexylmethyl chloride under basic conditions to form 1-(4-methylpiperazin-1-yl)cyclohexane.
Acylation Reaction: The intermediate is then subjected to an acylation reaction with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. This step results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, hydroxyl groups, and other nucleophiles in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares the piperazine ring structure but differs in the substituents attached to the ring.
N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide: This compound is unique due to its specific combination of functional groups and molecular structure.
Uniqueness
This compound stands out due to its unique combination of a piperazine ring, cyclohexyl group, and phenoxyacetamide moiety
Properties
Molecular Formula |
C20H31N3O2 |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C20H31N3O2/c1-22-12-14-23(15-13-22)20(10-6-3-7-11-20)17-21-19(24)16-25-18-8-4-2-5-9-18/h2,4-5,8-9H,3,6-7,10-17H2,1H3,(H,21,24) |
InChI Key |
YNQXGMWRVNQQES-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2(CCCCC2)CNC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzylsulfanyl)-4-(morpholin-4-yl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]](/img/structure/B11358925.png)
![N-(2,3-dihydro-1H-inden-5-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11358945.png)
![Methyl 4-[({1-[(2-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11358946.png)



![5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-N-(4-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11358966.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11358972.png)
![3-fluoro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11358979.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-cyclooctylpiperidine-4-carboxamide](/img/structure/B11358992.png)
![N-(1,3-benzodioxol-5-yl)-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11358994.png)
![5-[(3-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(4-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11359007.png)
![2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11359009.png)

